molecular formula C15H12Cl2O2 B14623120 1-Propanone, 1,3-bis(4-chlorophenyl)-3-hydroxy- CAS No. 58949-81-8

1-Propanone, 1,3-bis(4-chlorophenyl)-3-hydroxy-

Cat. No.: B14623120
CAS No.: 58949-81-8
M. Wt: 295.2 g/mol
InChI Key: YFUBFYOTQKPRRY-UHFFFAOYSA-N
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Description

1-Propanone, 1,3-bis(4-chlorophenyl)-3-hydroxy- is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of two 4-chlorophenyl groups and a hydroxy group attached to a propanone backbone. Its unique structure imparts distinct chemical properties and reactivity, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 1,3-bis(4-chlorophenyl)-3-hydroxy- typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, to facilitate the reaction and improve yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 1,3-bis(4-chlorophenyl)-3-hydroxy- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions used.

    Reduction: The carbonyl group can be reduced to form an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-Propanone, 1,3-bis(4-chlorophenyl)-3-hydroxy- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Propanone, 1,3-bis(4-chlorophenyl)-3-hydroxy- depends on its specific application and the molecular targets involved. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the hydroxy and chlorophenyl groups can influence its binding affinity and specificity for different molecular targets.

Comparison with Similar Compounds

    1-Propanone, 1,3-bis(4-methoxyphenyl)-: Similar structure but with methoxy groups instead of chlorophenyl groups.

    1-Propanone, 1,3-bis(4-hydroxyphenyl)-: Contains hydroxy groups instead of chlorophenyl groups.

    1-Propanone, 1,3-bis(4-nitrophenyl)-: Contains nitrophenyl groups instead of chlorophenyl groups.

Uniqueness: 1-Propanone, 1,3-bis(4-chlorophenyl)-3-hydroxy- is unique due to the presence of chlorophenyl groups, which impart distinct chemical reactivity and biological activity

Properties

CAS No.

58949-81-8

Molecular Formula

C15H12Cl2O2

Molecular Weight

295.2 g/mol

IUPAC Name

1,3-bis(4-chlorophenyl)-3-hydroxypropan-1-one

InChI

InChI=1S/C15H12Cl2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8,14,18H,9H2

InChI Key

YFUBFYOTQKPRRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)O)Cl

Origin of Product

United States

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